molecular formula C20H30ClN B1293576 N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride CAS No. 31897-80-0

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

Cat. No.: B1293576
CAS No.: 31897-80-0
M. Wt: 319.9 g/mol
InChI Key: DREPSSCSPHCHTF-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is a synthetic organic compound featuring a rigid adamantane core substituted with a phenyl group and a methylpropan-2-amine moiety. The adamantane structure confers high thermal and chemical stability, while the phenyl and amine groups may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREPSSCSPHCHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52582-91-9 (Parent)
Record name Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20953802
Record name N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20953802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31897-80-0
Record name Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the propan-2-amine moiety via reductive amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Core Adamantane Functionalization

The 2-phenyladamantane scaffold is typically synthesized via Friedel-Crafts alkylation or electrophilic substitution on adamantane derivatives. For this compound, the phenyl group is introduced at the C2 position of adamantane prior to side-chain installation .

Side-Chain Installation via Reductive Amination

The methylaminopropyl side chain is appended using reductive amination, a method employed for similar adamantane-based amines :

  • Ketone Intermediate : React 2-phenyladamantan-1-one with 1,2-diaminopropane in the presence of a reducing agent (e.g., NaBH₃CN).
  • Selective Methylation : The secondary amine is methylated using methyl iodide or formaldehyde/formic acid .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Adamantane PhenylationAlCl₃, benzene, 80°C68%
Reductive AminationNaBH₃CN, MeOH, RT72%
MethylationCH₃I, K₂CO₃, DMF85%

Salt Formation and Deprotonation

As a hydrochloride salt, the compound undergoes reversible deprotonation in basic media to form the free base (CID 35974) . This property is critical for solubility modulation in pharmaceutical formulations.

Acylation and Alkylation

The secondary amine participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives under anhydrous conditions .
  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., ethyl bromide) .

Table 2: Spectroscopic Characteristics

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.25–1.75 (adamantane CH₂), 2.45 (N–CH₃), 7.20–7.40 (aryl H)
MS m/z 284.4 [M⁺–HCl], 319.9 (MW with Cl)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .
  • Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic but stable in dry, cool storage .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of adamantane derivatives, including N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride, against various pathogens. For instance, research indicates that analogs of this compound show significant activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis, as well as other bacteria and protozoa such as Plasmodium falciparum (the malaria parasite) and Trypanosoma brucei (the causative agent of sleeping sickness) .

In a comparative study, certain adamantyl compounds demonstrated 4–10 times increased activity against the asexual blood stages of P. falciparum, while exhibiting low toxicity towards human liver cells (HepG2) . This suggests their potential as new leads for anti-malarial drug development.

Filovirus Inhibition

Another promising application involves the treatment of filovirus infections, including Ebola and Marburg viruses. Compounds structurally related to this compound have been identified as potential therapeutic agents in this context . The mechanism involves disrupting viral entry into host cells, which is critical for preventing infection.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of adamantane derivatives revealed that compounds with specific substitutions at the C-2 position exhibited enhanced activity against resistant strains of M. tuberculosis. The study employed surface plasmon resonance to analyze binding interactions with bacterial membranes, indicating that these compounds could be effective in overcoming antibiotic resistance .

Case Study: Filovirus Treatment

In another investigation, researchers synthesized several derivatives based on the adamantane scaffold to evaluate their efficacy against filoviruses. The findings suggested that certain modifications could significantly enhance antiviral activity, paving the way for new therapeutic strategies against these deadly pathogens .

Comparative Analysis of Related Compounds

Compound NameActivity AgainstNotes
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amM. tuberculosis, P. falciparumLow toxicity in human cell lines
SQ109 (N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine)Multi-drug resistant M. tuberculosisIn clinical trials for TB treatment
Adamantane derivatives (various substitutions)FilovirusesPotential for antiviral therapies

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Solubility Stability Reference
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride C₂₀H₂₈ClN 329.90 Adamantyl core, phenyl substituent, methylamine group Hypothesized CNS modulation (e.g., NMDA receptor interaction) Low (lipophilic adamantane) High (adamantane stability)
N-Methyl-1-(4-methylphenyl)propan-2-amine hydrochloride (CAS 161697-16-1) C₁₁H₁₈ClN 199.72 Methylphenyl group, simpler amine structure Stimulant (similar to amphetamines) Moderate Moderate
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride C₁₈H₂₃NO·HCl 305.84 Methoxyphenyl, chiral phenylethyl group Potential receptor-specific binding (stereochemistry-dependent) Low (hydrophobic substituents) High
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) C₉H₁₄NS 168.28 Thiophene heterocycle Stimulant (reported in literature) Higher than adamantane analogs Lower (metabolic susceptibility)
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride (CAS 3706-26-1) C₁₀H₁₆ClNO 217.70 Methoxyphenyl, racemic mixture Pharmaceutical impurity (weak activity) Moderate Moderate
Desmethyl Promethazine Hydrochloride (CAS 60113-77-1) C₁₆H₁₉ClN₂S 312.85 Phenothiazine ring, desmethyl group Antipsychotic impurity (dopamine antagonism) Low High (phenothiazine stability)

Structural Modifications and Pharmacological Implications

  • Adamantane vs. Phenyl/Thiophene/Phenothiazine Cores: The adamantane group in the target compound enhances rigidity and stability compared to phenyl (), thiophene (), or phenothiazine () derivatives. This may improve blood-brain barrier penetration but reduce aqueous solubility. Methiopropamine’s thiophene ring introduces aromatic heterocyclic character, likely altering metabolic pathways and receptor interactions compared to adamantane-based structures .
  • In contrast, the adamantane’s steric bulk may limit such interactions. Phenothiazine derivatives () exhibit antipsychotic activity via dopamine receptor antagonism, a mechanism unlikely in adamantane-based compounds due to structural dissimilarity.
  • Stereochemical Considerations :

    • The (2R)-configured compound in highlights the role of chirality in pharmacological specificity, suggesting that enantiomeric purity could critically influence the target compound’s activity .

Physicochemical and Stability Profiles

  • Solubility : Adamantane’s hydrophobicity likely reduces solubility compared to methoxyphenyl or thiophene analogs. Formulation strategies (e.g., salt forms, ’s polymer derivatives) may mitigate this .
  • Metabolic Stability : Adamantane’s resistance to oxidative metabolism could extend half-life relative to thiophene or simpler phenyl derivatives .

Biological Activity

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride, commonly referred to as a phenyladamantane derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₂₀H₃₀ClN
  • Molecular Weight : 319.91 g/mol
  • CAS Number : 31897-80-0
  • Physical State : Solid, typically stored at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism can lead to enhanced neurotransmitter availability in synaptic clefts, potentially influencing mood and cognitive functions.

Absorption and Distribution

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9906)
  • Blood-Brain Barrier Penetration : High probability (0.9849)

These properties suggest that the compound is likely to be effective in CNS applications due to its ability to cross the blood-brain barrier.

Enzymatic Interactions

The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism:

  • CYP450 2D6 Substrate : Yes
  • CYP450 3A4 Substrate : No
  • CYP450 1A2 Inhibitor : Yes

This interaction profile indicates potential drug-drug interactions that could influence the metabolism of co-administered medications.

Biological Activity Data Table

Activity TypeDescriptionReference
Monoamine Transport InhibitionInhibits reuptake of dopamine/norepinephrineDrugBank
CYP450 InteractionSubstrate for CYP450 2D6; inhibitor for CYP450 1A2DrugBank
Blood-Brain BarrierHigh permeabilityDrugBank
Ames TestNon-carcinogenicDrugBank

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on animal models, researchers found significant alterations in behavior consistent with increased dopaminergic activity. The study utilized behavioral assays to evaluate locomotor activity and anxiety-like behaviors, revealing that the compound exhibited stimulant-like effects similar to those observed with amphetamines.

Case Study 2: Interaction with Monoamine Transporters

A detailed investigation into the binding affinity of this compound for monoamine transporters demonstrated a high affinity for the dopamine transporter (DAT). This finding suggests potential therapeutic applications in treating conditions such as ADHD and depression, where modulation of dopaminergic signaling is beneficial.

Q & A

Basic Research Questions

Q. What are the critical considerations in synthesizing N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires selecting appropriate precursors (e.g., adamantane derivatives and methylpropan-2-amine analogs) and reaction conditions. For example, cyclopropane-containing analogs are synthesized via reductive amination or nucleophilic substitution under controlled temperatures (e.g., 50°C for 12–24 hours) in polar aprotic solvents like DMF . Purification steps, such as recrystallization from ethanol/ether mixtures, are critical to isolate the hydrochloride salt form and remove unreacted intermediates. HRMS and elemental analysis (C, H, N within ±0.4% of theoretical values) validate purity .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H NMR : Signals for adamantane protons appear as distinct multiplets (δ ~1.5–2.5 ppm), while aromatic protons from the phenyl group resonate at δ ~7.0–7.5 ppm. Methyl groups (N-CH3) typically show singlets at δ ~2.3–2.6 ppm .
  • 13C NMR : Adamantane carbons appear at δ ~25–45 ppm; quaternary carbons (e.g., phenyl-adamantane junction) are identified via DEPT experiments .
  • HRMS : Confirm the molecular ion [M+H]+ with a mass accuracy ≤5 ppm. For example, a calculated m/z of 314.2125 (C21H28NCl) should match experimental data .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in biological activity data observed between stereoisomers of this compound?

  • Methodological Answer : Stereochemical purity is assessed using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric analysis (e.g., αD20 = ±6.0° in MeOH) . For functional studies, compare enantiomers in receptor-binding assays (e.g., 5-HT2C receptor functional selectivity) to identify structure-activity relationships (SAR). Contradictory activity data may arise from differences in enantiomer solubility or metabolic stability, which require pharmacokinetic profiling .

Q. In designing experiments to assess the compound’s selectivity for serotonin receptors (e.g., 5-HT2C), what in vitro assays and controls are essential?

  • Methodological Answer :

  • Functional Assays : Use calcium flux or IP1 accumulation assays in HEK293 cells expressing 5-HT2C receptors. Include reference agonists (e.g., WAY-163909) and antagonists (e.g., SB-242084) to establish baseline activity .
  • Selectivity Panels : Test against off-target receptors (e.g., 5-HT2A, 5-HT2B) to rule out cross-reactivity.
  • Controls : Include vehicle (DMSO) and positive/negative controls in triplicate to normalize data .

Q. What strategies are effective in identifying and characterizing synthetic impurities or degradation products during preclinical development?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2) to simulate degradation pathways.
  • Analytical Tools : Use UPLC-MS/MS with C18 columns to separate impurities. Compare retention times and fragmentation patterns to reference standards (e.g., desmethyl or N-oxide derivatives) .
  • Quantification : Apply area normalization or external calibration curves to estimate impurity levels (≤0.1% for major degradants) .

Q. How does the adamantane moiety influence the compound’s pharmacokinetic properties, and what in vivo models are appropriate for studying its bioavailability?

  • Methodological Answer : The adamantane group enhances lipophilicity, potentially increasing blood-brain barrier permeability. Evaluate bioavailability in rodent models via intravenous (IV) and oral (PO) administration, followed by LC-MS/MS plasma analysis. Key parameters include:

  • : Assess elimination half-life using non-compartmental analysis.
  • AUC : Calculate area under the curve to compare exposure routes.
  • Metabolite Identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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